Scopine

Vue d'ensemble

Description

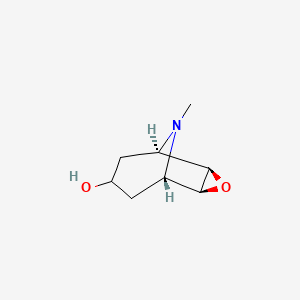

La scopine est un alcaloïde tropanique présent dans diverses plantes, notamment la racine de Mandragore, le Senecio mikanioides (Delairea odorata), la Scopolia carniolica et la Scopolia lurida . Il s'agit d'un composé bicyclique de formule chimique C8H13NO2 et d'une masse molaire de 155,197 g/mol . La this compound est connue pour sa présence dans le produit d'hydrolyse de la scopolamine .

Méthodes De Préparation

La scopine peut être synthétisée selon plusieurs méthodes. Une méthode courante implique l'hydrolyse de la scopolamine . Une autre voie de synthèse comprend un processus en trois étapes à partir du N-méthoxycarbonylpyrrole et de la 1,1,3,3-tétrabromoacétone. Les réactifs sont combinés dans une cycloaddition [4+3], suivie d'une réduction diastéréosélective avec l'hydrure de diisobutylaluminium, et enfin, d'une époxydation de Prilezhaev avec l'acide trifluoropéracétique pour obtenir la this compound . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la rentabilité, impliquant souvent des processus simplifiés et des réactions à haut rendement .

Analyse Des Réactions Chimiques

La scopine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de la this compound N-oxyde.

Réduction : La réduction de la this compound peut produire des dérivés de la this compound avec des groupes fonctionnels modifiés.

Substitution : La this compound peut subir des réactions de substitution, en particulier à l'atome d'azote, pour former divers dérivés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers agents alkylants.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec les récepteurs muscariniques de l'acétylcholine. Elle agit comme un antagoniste compétitif à ces récepteurs, inhibant l'action de l'acétylcholine . Ceci conduit à divers effets physiologiques, notamment la réduction des contractions musculaires lisses et la diminution des sécrétions glandulaires . Les cibles moléculaires de la this compound comprennent les récepteurs muscariniques de l'acétylcholine dans les systèmes nerveux central et périphérique .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Scopine is characterized by its ability to interact with muscarinic acetylcholine receptors (mAChRs), functioning primarily as an anticholinergic agent. The compound inhibits the activity of these receptors, which are crucial in regulating numerous physiological processes, including heart rate and glandular secretion. This mechanism underpins its potential therapeutic applications in treating conditions associated with the central and peripheral nervous systems.

Pharmacological Research

This compound is extensively studied for its pharmacological properties. Its anticholinergic effects make it a candidate for research into treatments for various neurological disorders, including Parkinson's disease and epilepsy. The compound's ability to modulate neurotransmitter activity is critical for developing new therapeutic strategies .

Chemical Synthesis

In the field of organic chemistry, this compound serves as an intermediate in synthesizing other complex compounds. Its structure allows chemists to modify it into various derivatives that may possess enhanced biological activity or novel properties.

Biological Studies

Research has demonstrated that this compound can influence cellular mechanisms involved in neurotransmission. Studies focusing on its effects on mAChRs have implications for understanding diseases characterized by cholinergic dysfunction .

Data Table: Summary of this compound Applications

Case Study 1: Anticholinergic Effects

A study examined the effects of this compound on mice with induced seizures. The administration of this compound demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent. This highlights this compound's efficacy in modulating central nervous system activities .

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound, exploring their biological activities. One derivative exhibited enhanced binding affinity to mAChRs, suggesting that modifications to the this compound structure can yield compounds with improved therapeutic profiles.

Mécanisme D'action

Scopine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as a competitive antagonist at these receptors, inhibiting the action of acetylcholine . This leads to various physiological effects, including reduced smooth muscle contractions and decreased glandular secretions . The molecular targets of this compound include the muscarinic acetylcholine receptors in the central and peripheral nervous systems .

Comparaison Avec Des Composés Similaires

La scopine est similaire à d'autres alcaloïdes tropaniques tels que la scopolamine, l'atropine et l'hyoscyamine. La this compound est unique en raison de sa structure chimique spécifique et de la présence d'un cycle époxyde . Cette caractéristique structurale distingue la this compound des autres alcaloïdes tropaniques et contribue à ses propriétés pharmacologiques uniques . Des composés similaires comprennent :

Activité Biologique

Scopine, a tropane alkaloid with the chemical formula and a molecular weight of approximately 155.194 g/mol, is primarily recognized as a metabolite of anisodine. It is notable for its role as an α1-adrenergic receptor agonist , making it significant in pharmacological applications, particularly in treating acute circulatory shock . this compound is derived from various plant sources including Mandragora root , Senecio mikanoides , and Scopolia species .

This compound exerts its biological effects primarily through the activation of α1-adrenergic receptors. This activation leads to vasoconstriction and increased blood pressure, which are critical in managing conditions like hypotension during shock states. The compound's interaction with these receptors can also influence other pathways related to neurotransmission and cardiovascular function.

Pharmacological Properties

The pharmacological profile of this compound includes several key properties:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 281.3 ± 40.0 °C at 760 mmHg

- Flash Point : 123.9 ± 27.3 °C

- LogP : -0.29 (indicating hydrophilicity) .

These properties suggest that this compound has a relatively low volatility and is soluble in aqueous environments, which may influence its bioavailability and therapeutic efficacy.

Therapeutic Applications

This compound's primary application lies in its use as an adrenergic agent. Research has indicated its potential benefits in the following areas:

- Acute Circulatory Shock : As an α1-adrenergic agonist, it helps restore blood pressure.

- Neurotransmitter Modulation : Emerging studies suggest that this compound may influence cholinergic pathways, potentially offering benefits in treating depression through rapid antidepressant effects observed with scopolamine, a related compound .

Clinical Efficacy

A study investigating the effects of scopolamine (and by extension, this compound) on depression showed significant reductions in depression severity compared to placebo. Patients receiving intravenous infusions of scopolamine exhibited marked improvements on standardized depression scales (P < .001) within hours of administration . This suggests that this compound may share similar rapid-action antidepressant properties.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results. For instance, recombinant forms of scorpine have demonstrated antibacterial activity against pathogens such as Bacillus subtilis and Klebsiella pneumoniae . This opens avenues for further exploration into this compound's potential as an antimicrobial agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.194 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 281.3 ± 40 °C |

| Flash Point | 123.9 ± 27.3 °C |

| LogP | -0.29 |

Propriétés

IUPAC Name |

(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMXSEMBHGTNKT-UPGAHCIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030466, DTXSID301151677 | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-45-3, 498-46-4 | |

| Record name | 6,7-Epoxytropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.